

# Application Notes and Protocols for In Vitro Assays Using Voxtalisib

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: XL765

Cat. No.: B560383

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Voxtalisib (also known as **XL765** or SAR245409) is a potent, orally available, and ATP-competitive dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] By targeting both key nodes in a critical signaling pathway, Voxtalisib offers a comprehensive approach to inhibiting cancer cell proliferation, growth, and survival. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of Voxtalisib in cancer cell lines.

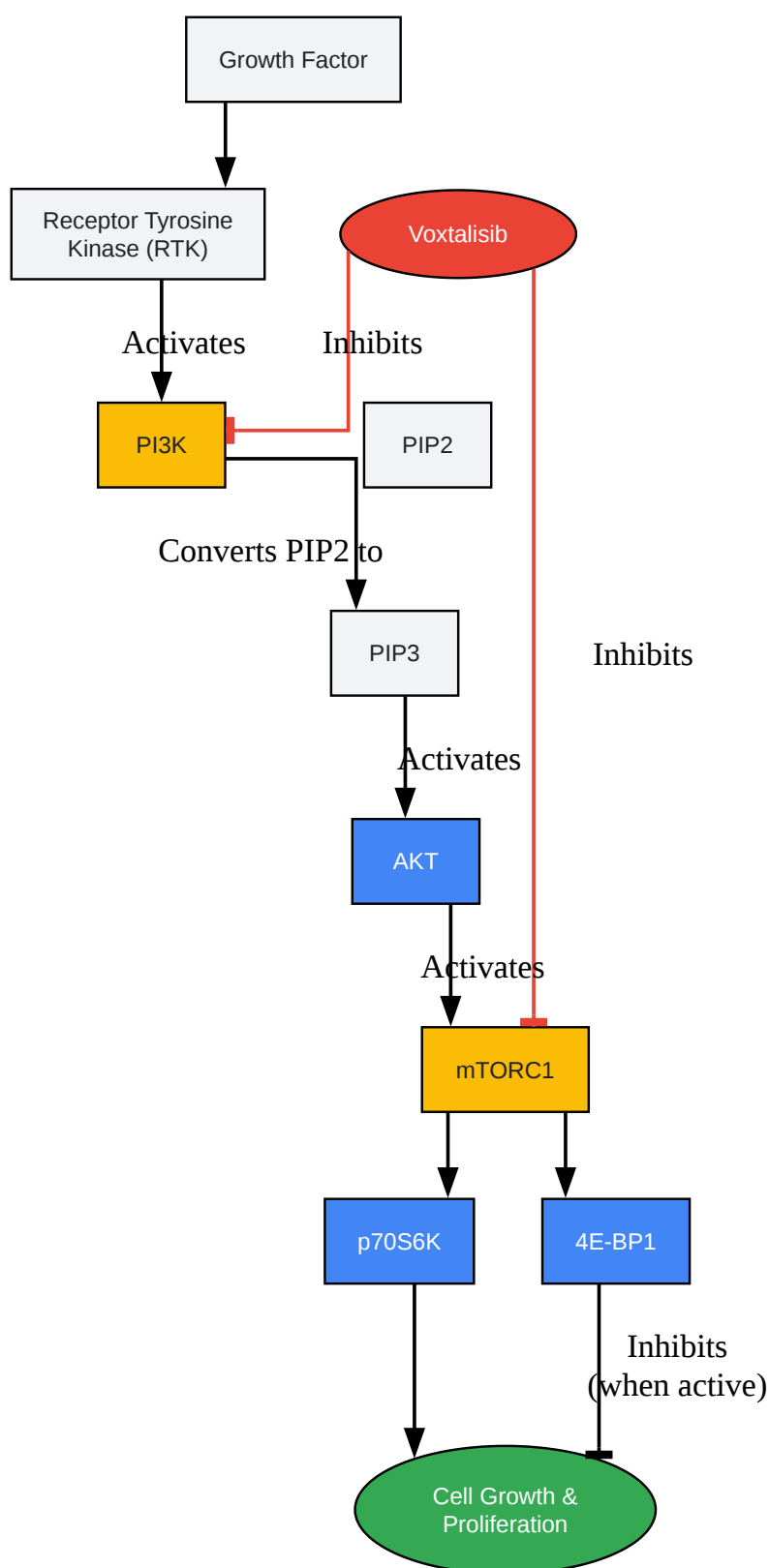
## Introduction

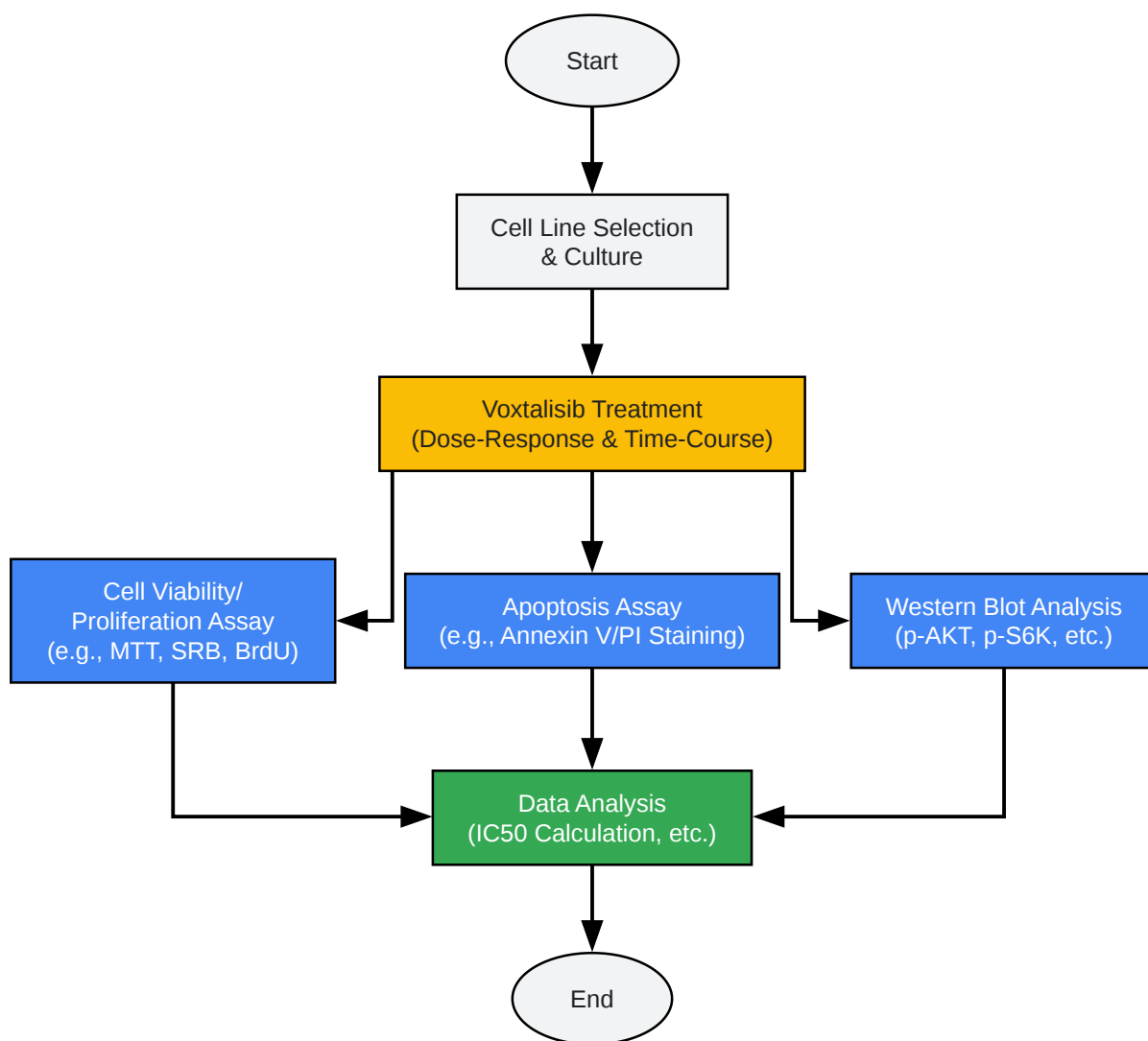
The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[4][5] Voxtalisib simultaneously inhibits all Class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ ) and mTOR, thereby blocking the pathway at two critical points.[2][6] This dual inhibition can lead to a more profound and durable anti-cancer effect compared to agents that target a single component of the pathway.[7]

These protocols detail methods for assessing the biochemical and cellular effects of Voxtalisib, including its inhibitory activity against specific kinases, its impact on cell viability and proliferation, and its ability to modulate downstream signaling events.

## Mechanism of Action

Voxtalisisib is a reversible, ATP-competitive inhibitor of Class I PI3K isoforms and mTOR (specifically mTORC1 and mTORC2).<sup>[2][8]</sup> In the PI3K/AKT/mTOR pathway, growth factor signaling activates PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).<sup>[9]</sup> PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a host of substrates, including mTORC1, leading to the promotion of protein synthesis, cell growth, and proliferation. Voxtalisisib's dual action inhibits the production of PIP3 by PI3K and directly inhibits the kinase activity of mTOR, leading to a robust blockade of this signaling cascade.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Voxtalisib - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Assays Using Voxtalisisib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560383#in-vitro-assay-setup-using-voxtalisib]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)